Methyl5-aminoheptanoatehydrochloride
Description
Significance in Modern Organic Synthesis
The utility of Methyl 5-aminoheptanoate hydrochloride in modern organic synthesis stems from its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group. This dual reactivity allows it to participate in a wide array of chemical transformations, serving as a valuable intermediate in the synthesis of more complex molecules.
One of the primary areas where amino esters like Methyl 5-aminoheptanoate hydrochloride are significant is in peptide synthesis . The free amino group can be coupled with the carboxylic acid of another amino acid or peptide fragment, while the methyl ester protects the C-terminus from unwanted reactions. Although not a naturally occurring amino acid, its incorporation into peptide chains can introduce unique structural features and properties. The hydrocarbon chain can influence the hydrophobicity and conformational flexibility of the resulting peptide.
Furthermore, this compound is a precursor for the synthesis of various heterocyclic compounds . The amino and ester functionalities can be strategically employed in intramolecular cyclization reactions to form nitrogen-containing rings, such as lactams and piperidines, which are common motifs in many biologically active molecules and pharmaceuticals. For instance, derivatives of aminoheptanoic acid can be utilized in the synthesis of substituted piperidines, a core structure in many drug candidates. ajchem-a.com
Role as a Key Synthetic Building Block and Scaffold
As a synthetic building block, Methyl 5-aminoheptanoate hydrochloride offers a versatile scaffold for the construction of diverse molecular architectures. Its linear carbon chain provides a flexible spacer, which is a desirable feature in the design of linkers for various applications in medicinal chemistry and materials science.
In polymer chemistry , ω-amino acids and their esters are valuable monomers for the synthesis of polyamides and polyesters. mdpi.com For example, 6-aminohexanoic acid is the monomer for Nylon 6. mdpi.com By analogy, derivatives of aminoheptanoic acid can be incorporated into polymer chains to modify their physical and chemical properties, such as thermal stability, biodegradability, and hydrophobicity.
The general synthetic utility of amino acid methyl esters is well-established, with common synthetic routes involving the esterification of the corresponding amino acid using reagents like thionyl chloride in methanol (B129727) or trimethylchlorosilane in methanol. mdpi.com These methods are generally applicable to a wide range of amino acids, suggesting a straightforward synthetic pathway to Methyl 5-aminoheptanoate hydrochloride from 5-aminoheptanoic acid.
Structural Relationship to Amino Ester Hydrochlorides in Academic Contexts
Methyl 5-aminoheptanoate hydrochloride belongs to the broad class of amino ester hydrochlorides, which are characterized by the presence of an amino group, an ester functional group, and a hydrochloride salt. The structural characteristics of these compounds, such as chain length, the position of the amino group, and the nature of the ester, significantly influence their chemical reactivity and physical properties.
The hydrochloride salt form is common for amino acid esters as it enhances stability by preventing self-condensation and improves solubility in polar solvents. nih.gov The protonated amino group is less nucleophilic, which can be advantageous in certain synthetic steps where protection of the amine is desired.
The conformational flexibility of the heptanoate (B1214049) chain in Methyl 5-aminoheptanoate hydrochloride is a key structural feature. Medium-chain aliphatic esters exhibit a range of conformations in solution, which can be influenced by solvent and temperature. This flexibility is an important consideration in the design of molecules where specific spatial orientations are required for biological activity or material properties. While detailed conformational analysis specific to Methyl 5-aminoheptanoate hydrochloride is not widely published, studies on similar medium-chain esters provide insights into their likely structural behavior. nih.gov
The relative positions of the amino and ester groups (a 1,5-relationship in this case) dictate the types of cyclic structures that can be formed through intramolecular reactions. This substitution pattern is suitable for the formation of six-membered heterocyclic rings, which are prevalent in many natural products and synthetic compounds.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 5-aminoheptanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-7(9)5-4-6-8(10)11-2;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYNKXKGENLLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Aminoheptanoate Hydrochloride and Analogues
General Synthetic Strategies for Aminoalkanoate Esters
The preparation of aminoalkanoate esters, including methyl 5-aminoheptanoate hydrochloride, generally relies on two principal synthetic methodologies: the direct esterification of the parent amino acid and the derivatization from other chemical compounds.
Esterification of Corresponding Amino Acids
The most direct route to amino acid esters is the esterification of the carboxylic acid group of the corresponding amino acid. This transformation is typically acid-catalyzed, with Fischer-Speier esterification being a classic and widely used method. sigmaaldrich.com In this reaction, the amino acid is heated with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as concentrated sulfuric acid or anhydrous hydrogen chloride. sigmaaldrich.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used as the solvent. biosynth.com
Another effective method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in methanol. htsbiopharma.com This reagent reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. This approach is often favored for its efficiency and the mild conditions required. nih.gov
A particularly convenient and mild method for preparing amino acid methyl ester hydrochlorides employs trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system offers excellent yields for a wide range of amino acids, including aliphatic and aromatic ones. nih.gov The procedure involves the slow addition of TMSCl to a suspension or solution of the amino acid in methanol, followed by stirring at room temperature until the reaction is complete. nih.gov
| Reagent/Catalyst | Typical Conditions | Advantages |
| H₂SO₄ or HCl (gas) | Reflux in excess methanol | Cost-effective, well-established |
| Thionyl Chloride (SOCl₂) | Methanol, often at 0°C to reflux | High yields, in situ catalyst generation |
| Trimethylchlorosilane (TMSCl) | Methanol, room temperature | Mild conditions, excellent yields, convenient |
Derivatization from Related Precursors
Aminoalkanoate esters can also be synthesized by modifying precursor molecules that already contain the basic carbon skeleton. One such approach is the reductive amination of a keto-ester. nih.govresearchgate.net For the synthesis of methyl 5-aminoheptanoate, this would involve the reaction of a methyl 5-oxoheptanoate with an ammonia (B1221849) source, followed by reduction of the resulting imine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. nih.gov This method is versatile and allows for the introduction of the amino group at a specific position. nih.govresearchgate.net
Another precursor-based approach involves the ring-opening of lactams. For instance, a substituted caprolactam could potentially be opened and esterified to yield a derivative of aminoheptanoate. The synthesis of methyl 6-aminohexanoate (B3152083) has been demonstrated starting from ε-caprolactone in a one-pot process involving enzymatic steps. researchgate.net A similar strategy could be envisioned for the C7 analogue.
Furthermore, amino acids can be synthesized from halogenated carboxylic acid esters. This method involves the reaction of a halogenated ester with a nitrogen source, such as an alkali metal cyanate, followed by hydrolysis. google.com For example, a methyl 5-haloheptanoate could be reacted to introduce the amino functionality.
Specific Synthetic Routes to Methyl 5-aminoheptanoate Hydrochloride
While specific literature detailing the synthesis of methyl 5-aminoheptanoate hydrochloride is not abundant, established methods for homologous compounds provide a clear blueprint for its preparation.
Established Laboratory Syntheses and Yield Optimization
The most straightforward and commonly employed laboratory synthesis of methyl 5-aminoheptanoate hydrochloride would be the direct esterification of 5-aminoheptanoic acid. Based on analogous preparations of other long-chain amino acid esters, the following methods are highly applicable:
HCl-Catalyzed Esterification: 5-aminoheptanoic acid can be suspended in methanol, and dry hydrogen chloride gas can be bubbled through the mixture at reflux. Alternatively, a solution of acetyl chloride in methanol can be used to generate HCl in situ. This method is effective but requires the handling of corrosive gaseous HCl.
TMSCl/Methanol Method: A more convenient laboratory procedure involves treating 5-aminoheptanoic acid with trimethylchlorosilane in methanol at room temperature. nih.gov This method has been shown to produce a variety of amino acid methyl ester hydrochlorides in good to excellent yields, typically ranging from 85% to 98%. nih.gov The reaction is generally clean, and the product can be isolated by simple evaporation of the solvent. nih.gov
Yield Optimization: For Fischer-type esterifications, the yield can be maximized by controlling several factors. Using a large excess of methanol shifts the reaction equilibrium to favor the product. biosynth.com Efficient removal of the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by azeotropic distillation, can also drive the reaction to completion. google.com The choice and concentration of the acid catalyst also play a crucial role, with stronger acids and higher concentrations generally leading to faster reaction rates. organic-chemistry.org However, harsh conditions can sometimes lead to side reactions, so a balance must be found.
Analogous Synthetic Pathways for Related Amino Esters
The synthetic methodologies for methyl 5-aminoheptanoate hydrochloride are mirrored in the preparation of its shorter and longer chain homologues, such as methyl 6-aminohexanoate hydrochloride and methyl 8-aminooctanoate hydrochloride.
Methyl 6-aminohexanoate hydrochloride is commonly synthesized from 6-aminohexanoic acid using methods like reaction with thionyl chloride in methanol or via Fischer esterification. sigmaaldrich.comalentris.org
Methyl 8-aminooctanoate hydrochloride can be prepared from 8-aminooctanoic acid. biosynth.com One reported synthesis of the parent amino acid involves the hydrolysis of a urethane (B1682113) precursor, which is formed from a halogenated carboxylic acid ester. google.com The resulting 8-aminooctanoic acid can then be esterified using standard procedures to yield the methyl ester hydrochloride with a reported yield of 80% for the amino acid hydrochloride formation step. google.com
The following table summarizes the synthesis of various aminoalkanoate methyl ester hydrochlorides, which serve as direct analogues for the synthesis of methyl 5-aminoheptanoate hydrochloride.
| Amino Acid Precursor | Reagents | Product | Reported Yield |
| Glycine (B1666218) | TMSCl, Methanol | Glycine methyl ester hydrochloride | 98% nih.gov |
| 6-Aminohexanoic acid | Not specified | Methyl 6-aminohexanoate hydrochloride | Commercially available sigmaaldrich.com |
| 8-Aminooctanoic acid | Hydrolysis of urethane precursor, then esterification | 8-Aminooctanoic acid hydrochloride | 80% (for amino acid HCl) google.com |
| Various Amino Acids | TMSCl, Methanol | Corresponding methyl ester hydrochlorides | 85-98% nih.gov |
Scalable Preparation Methods for Research Applications
For producing gram quantities or more of methyl 5-aminoheptanoate hydrochloride for research purposes, scalability of the chosen synthetic route is a key consideration.
The TMSCl/methanol method is highly scalable due to its mild, room-temperature conditions and simple work-up procedure, which involves the evaporation of volatiles. nih.gov This avoids the need for specialized equipment to handle corrosive gases at high temperatures or for complex purification steps.
Fischer esterification can also be scaled up. A process for the synthesis of amino acid methyl esters involving repeated refluxing and concentration steps with methanol and a strong acid has been developed for larger-scale production. google.com This method focuses on driving the reaction to completion by managing the water byproduct. google.com
For larger-scale synthesis, a continuous flow process could also be adapted. For example, a continuous synthesis method for glycine methyl ester hydrochloride has been reported where a solution of glycine in methanol and hydrogen chloride is continuously fed into a reactor. researchgate.net This approach allows for better control over reaction parameters and can lead to higher throughput and more consistent product quality. Such a setup could be modified for the synthesis of methyl 5-aminoheptanoate hydrochloride.
Synthesis of Structural Analogues and Chemically Modified Derivatives
The synthesis of structural analogues and chemically modified derivatives of methyl 5-aminoheptanoate hydrochloride allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be strategically introduced at the amino group, the carboxylate moiety, or along the heptanoate (B1214049) backbone. Key synthetic strategies include N-alkylation, N-acylation, and N-arylation to generate a diverse library of derivatives.
N-Alkylation via Reductive Amination:
A primary method for the synthesis of N-alkylated analogues of methyl 5-aminoheptanoate is reductive amination. wikipedia.org This versatile reaction involves the condensation of the primary amine of methyl 5-aminoheptanoate with an aldehyde or a ketone to form an intermediate imine or enamine, which is subsequently reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for imines over carbonyls. nih.gov
The general scheme for the reductive amination of methyl 5-aminoheptanoate is as follows:
Step 1: Imine/Enamine Formation: Methyl 5-aminoheptanoate hydrochloride is first neutralized to the free amine. It is then reacted with a suitable aldehyde or ketone. This reaction is typically carried out in a solvent like methanol, dichloroethane, or tetrahydrofuran. The formation of the imine is often favored under neutral to slightly acidic conditions.
Step 2: Reduction: A reducing agent is added to the reaction mixture to reduce the C=N double bond of the imine. The choice of reducing agent can influence the reaction conditions and substrate scope.
This methodology allows for the introduction of a wide range of alkyl and substituted alkyl groups at the nitrogen atom. For instance, reaction with formaldehyde (B43269) followed by reduction leads to the N,N-dimethylated analogue, while reaction with other aldehydes or ketones can introduce larger or more complex substituents.
Table 1: Examples of N-Alkylated Analogues of Methyl 5-aminoheptanoate via Reductive Amination
| Aldehyde/Ketone | Reducing Agent | N-Substituent | Product Name |
| Formaldehyde | Sodium Triacetoxyborohydride | Methyl | Methyl 5-(methylamino)heptanoate |
| Acetaldehyde | Sodium Cyanoborohydride | Ethyl | Methyl 5-(ethylamino)heptanoate |
| Acetone | Sodium Triacetoxyborohydride | Isopropyl | Methyl 5-(isopropylamino)heptanoate |
| Benzaldehyde | Sodium Borohydride | Benzyl | Methyl 5-(benzylamino)heptanoate |
N-Acylation:
N-acylated derivatives of methyl 5-aminoheptanoate can be readily prepared through the reaction of the amino group with various acylating agents. This modification introduces an amide functionality, which can significantly alter the chemical and physical properties of the parent compound.
Common acylation methods include:
Reaction with Acyl Chlorides: In the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct, methyl 5-aminoheptanoate reacts with acyl chlorides to form the corresponding N-acyl derivative. This is a widely used and efficient method for amide bond formation.
Reaction with Carboxylic Anhydrides: Carboxylic anhydrides react with the amino group, often without the need for a strong base, to yield the N-acylated product and a carboxylic acid as a byproduct.
Amide Coupling Reactions: Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple carboxylic acids directly with the amino group of methyl 5-aminoheptanoate.
The choice of acylating agent allows for the introduction of a diverse array of functional groups, including simple alkyl chains, aromatic rings, and heterocyclic systems.
Table 2: Examples of N-Acylated Analogues of Methyl 5-aminoheptanoate
| Acylating Agent | Reaction Condition | N-Acyl Group | Product Name |
| Acetyl Chloride | Triethylamine, Dichloromethane | Acetyl | Methyl 5-(acetylamino)heptanoate |
| Benzoyl Chloride | Pyridine | Benzoyl | Methyl 5-(benzoylamino)heptanoate |
| Acetic Anhydride (B1165640) | Heat | Acetyl | Methyl 5-(acetylamino)heptanoate |
| Succinic Anhydride | Dichloromethane | 3-Carboxypropanoyl | Methyl 5-(3-carboxypropanamido)heptanoate |
N-Arylation:
The introduction of an aryl group directly onto the nitrogen atom of methyl 5-aminoheptanoate can be achieved through several synthetic strategies, leading to N-aryl analogues. These derivatives are of interest for their potential applications in medicinal chemistry and materials science.
One notable method for N-arylation is the use of diaryliodonium salts. researchgate.net These reagents can arylate α-amino acid methyl esters in good to high yields while maintaining the chiral integrity of the starting material. researchgate.net The reaction is typically carried out in the presence of a base.
Another approach involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of C-N bonds between an amine and an aryl halide (or triflate) using a palladium or copper catalyst with a suitable ligand.
Table 3: Examples of N-Aryl Analogues of Methyl 5-aminoheptanoate
| Arylating Agent | Catalyst/Base | N-Aryl Group | Product Name |
| Diphenyliodonium Bromide | Triethylamine | Phenyl | Methyl 5-(phenylamino)heptanoate |
| 4-Bromotoluene | Pd(OAc)₂, BINAP, NaOtBu | 4-Tolyl | Methyl 5-(p-tolylamino)heptanoate |
| 2-Chloropyridine | CuI, Proline, K₂CO₃ | Pyridin-2-yl | Methyl 5-(pyridin-2-ylamino)heptanoate |
Chemical Transformations and Reactivity
Reactions Involving the Primary Amine Functionality
The primary amine group in Methyl 5-aminoheptanoate hydrochloride is a key site for nucleophilic reactions, enabling the formation of a diverse range of nitrogen-containing compounds. The hydrochloride salt form means that a base is typically required to liberate the free amine for reaction.
The primary amine can readily participate in amide coupling reactions with carboxylic acids to form a new amide bond. This transformation is fundamental in peptide synthesis and the creation of various complex organic molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. luxembourg-bio.comresearchgate.net This is typically achieved using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.comnih.gov
Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). luxembourg-bio.com Additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are often included, particularly with carbodiimides, to suppress side reactions and minimize racemization when chiral centers are present. luxembourg-bio.com
The general reaction scheme involves the activation of a carboxylic acid (R-COOH) with a coupling reagent, followed by the addition of Methyl 5-aminoheptanoate to yield the corresponding N-acylated product. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is added to neutralize the hydrochloride salt and any acidic byproducts.
Table 1: Common Reagents for Amide Coupling Reactions
| Coupling Reagent Class | Example Reagent(s) | Additive (if common) | Byproduct Characteristics |
| Carbodiimides | DCC, EDC | HOBt, Oxyma | DCC forms an insoluble urea (B33335) byproduct (DCU), easily filtered. EDC forms a water-soluble urea. |
| Uronium/Aminium Salts | HATU, HBTU | None required | Water-soluble byproducts, easily removed during aqueous workup. |
| Phosphonium Salts | PyBOP, BOP | None required | Water-soluble byproducts. |
This table presents a selection of common coupling reagents used for the formation of amide bonds.
N-arylation reactions involve the formation of a carbon-nitrogen bond between the primary amine of Methyl 5-aminoheptanoate hydrochloride and an aryl group, typically from an aryl halide or triflate. Two of the most significant methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. wikipedia.org It is highly versatile, tolerates a wide range of functional groups, and generally proceeds under milder conditions than the Ullmann reaction. wikipedia.orglibretexts.org The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) to couple the amine with an aryl halide or triflate. libretexts.orgrsc.orgrsc.org
The Ullmann condensation is a copper-catalyzed reaction that also achieves C-N bond formation. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgcdnsciencepub.com However, modern advancements have led to the development of more efficient catalytic systems using copper(I) salts (e.g., CuI) with various ligands, such as diamines or amino acids, which allow the reaction to proceed at lower temperatures. organic-chemistry.orgacs.orgnih.gov
Table 2: Comparison of N-Arylation Methodologies
| Reaction Name | Metal Catalyst | Typical Ligands | Typical Base | Key Advantages |
| Buchwald-Hartwig Amination | Palladium (Pd) | Phosphines (e.g., XPhos, SPhos, BINAP) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | High functional group tolerance, milder conditions, broad substrate scope. wikipedia.org |
| Ullmann Condensation | Copper (Cu) | Diamines, Phenanthrolines, Amino Acids | K₂CO₃, Cs₂CO₃, K₃PO₄ | Economical metal catalyst, effective for electron-deficient aryl halides. wikipedia.org |
This table summarizes and compares the key features of the Buchwald-Hartwig and Ullmann N-arylation reactions.
The primary amine functionality can be converted into an azide (B81097) group (-N₃). While the most common laboratory synthesis of alkyl azides involves nucleophilic substitution of an alkyl halide with an azide salt, the direct conversion of a primary amine is also possible. jove.compressbooks.publibretexts.org This transformation typically proceeds via a diazotization reaction.
The amine is treated with a source of nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C). libretexts.orgorganic-chemistry.org This forms a highly unstable aliphatic diazonium salt intermediate (R-N₂⁺). organic-chemistry.org Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts readily decompose, losing nitrogen gas (N₂) to form a carbocation. libretexts.orgorganic-chemistry.org However, in the presence of a high concentration of azide ions (from a source like sodium azide, NaN₃), the diazonium intermediate can be trapped and substituted to yield the corresponding alkyl azide. organic-chemistry.org There are also specialized diazo-transfer reagents, such as nonaflyl azide, that can convert primary amines to azides under specific conditions. digitellinc.com
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles and strong bases. quora.com When Methyl 5-aminoheptanoate hydrochloride is treated with an organometallic reagent, the most probable and rapid reaction involves the primary amine functionality.
The primary amine has two acidic protons on the nitrogen atom. Organometallic reagents will readily deprotonate the amine in a simple acid-base reaction. quora.comstackexchange.comtestbook.com This reaction consumes the organometallic reagent to form an alkane (from the R-group of the reagent) and a magnesium or lithium salt of the amine. stackexchange.comtestbook.com This is generally not a synthetically productive pathway for modifying the carbon skeleton, as the amine is simply deprotonated and then reprotonated upon aqueous workup. stackexchange.com To perform other reactions on the molecule in the presence of an organometallic reagent, the amine group must first be protected.
Reactions Involving the Methyl Ester Functionality
The methyl ester group is susceptible to nucleophilic acyl substitution, providing a route to modify the carboxylic acid end of the molecule.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-aminoheptanoic acid. This transformation can be achieved under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is the most common method. masterorganicchemistry.comkhanacademy.org The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. youtube.com This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (-OCH₃) as a leaving group. masterorganicchemistry.com The resulting carboxylic acid is immediately deprotonated by the strong base to form the carboxylate salt. masterorganicchemistry.comyoutube.com A final acidification step (workup) with a strong acid like HCl is required to protonate the carboxylate and yield the neutral 5-aminoheptanoic acid. masterorganicchemistry.com
Transesterification Processes
Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through reaction with an alcohol. For Methyl 5-aminoheptanoate hydrochloride, this process would entail the substitution of its methyl group (-CH₃) with a different alkyl or aryl group from an alcohol (R-OH). The reaction is typically catalyzed by either an acid or a base.
Given the presence of the hydrochloride salt of the amine, the reaction conditions must be carefully selected. In its protonated form (-NH₃⁺Cl⁻), the amino group is protected from acting as a competing nucleophile.
Acid-Catalyzed Transesterification:
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. A large excess of the new alcohol is generally used to drive the equilibrium towards the desired product.
Reaction Scheme: CH₃OOC-(CH₂)₄-CH(NH₃⁺)CH₃ Cl⁻ + R-OH ⇌ ROOC-(CH₂)₄-CH(NH₃⁺)CH₃ Cl⁻ + CH₃OH (Catalyst: H₂SO₄, HCl, or other strong acids)
Base-Catalyzed Transesterification:
Base-catalyzed transesterification proceeds via nucleophilic acyl substitution, where an alkoxide (RO⁻) acts as the nucleophile. However, for Methyl 5-aminoheptanoate hydrochloride, the addition of a strong base would deprotonate the ammonium (B1175870) salt, liberating the free amine (-NH₂). This free amine could then compete with the alkoxide as a nucleophile, potentially leading to side reactions such as amidation or polymerization. Therefore, this method may be less straightforward without prior modification or protection of the amino group.
The following table outlines the hypothetical parameters for the transesterification of Methyl 5-aminoheptanoate hydrochloride based on general principles.
| Parameter | Acid-Catalyzed Process | Base-Catalyzed Process |
| Catalyst | Strong acids (e.g., H₂SO₄, TsOH) | Alkoxides (e.g., NaOR, KOR) |
| Reactant | Alcohol (R-OH) in large excess | Alcohol (R-OH) with a strong base |
| Key Intermediate | Protonated carbonyl | Tetrahedral alkoxide adduct |
| Potential Issues | Requires anhydrous conditions | Deprotonation of the amine can lead to side reactions. |
| Product | New ester + Methanol (B129727) | New ester + Methanol |
Bifunctional Reactivity Profiles
Methyl 5-aminoheptanoate hydrochloride possesses two key functional groups: a primary amine (in its hydrochloride salt form) and a methyl ester. This bifunctionality allows for a diverse range of chemical transformations, where each group can react independently or in concert.
Reactivity of the Amino Group:
The primary amino group, after neutralization of the hydrochloride salt, is a potent nucleophile. It can participate in a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary amines.
Cyclization: Intramolecular reactions are a key feature of bifunctional molecules. For instance, under appropriate conditions, the amino group could attack the ester carbonyl, leading to the formation of a cyclic amide, a lactam. This would likely require heating and potentially a catalyst.
Reactivity of the Ester Group:
The methyl ester group is susceptible to nucleophilic acyl substitution. Key reactions include:
Hydrolysis: Conversion to the corresponding carboxylic acid in the presence of water, under acidic or basic conditions.
Amidation: Reaction with amines to form amides. As noted, intramolecular amidation (lactamization) is a possibility.
Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the ester to a primary alcohol, yielding an amino-alcohol.
The interplay between these two groups is a critical aspect of the molecule's reactivity profile. The reaction conditions will dictate which functional group reacts preferentially. For example, in a basic medium, the deprotonated amine is a stronger nucleophile than an alcohol, favoring reactions at the nitrogen atom. Conversely, under strongly acidic conditions, the amine is protonated and unreactive, allowing for chemistry to be directed at the ester group.
Enzymatic Transformations and Biocatalysis Applications
Enzymes, particularly lipases and proteases, are widely used as biocatalysts for the transformation of esters and amines due to their high selectivity and mild reaction conditions.
Enzymatic Hydrolysis:
Lipases are a class of enzymes that catalyze the hydrolysis of esters. It is plausible that a lipase (B570770) could be used for the enantioselective hydrolysis of racemic Methyl 5-aminoheptanoate, should a chiral center be present or introduced. This would be a valuable method for resolving enantiomers, yielding an optically active amino acid and the unreacted ester.
Hypothetical Reaction: Racemic CH₃OOC-(CH₂)₄-CH(NH₂)CH₃ + H₂O ---(Lipase)--> (R)-HOOC-(CH₂)₄-CH(NH₂)CH₃ + (S)-CH₃OOC-(CH₂)₄-CH(NH₂)CH₃
Enzymatic Transesterification:
Lipases can also catalyze transesterification reactions in non-aqueous media. This offers a green alternative to chemical catalysis, often with high regioselectivity and enantioselectivity. The use of an immobilized lipase would allow for easy separation and reuse of the biocatalyst.
Potential Biocatalytic Applications:
The application of biocatalysis to a molecule like Methyl 5-aminoheptanoate could be relevant in several areas:
Pharmaceutical Synthesis: As a building block for more complex molecules, enzymatic transformations could introduce chirality in a controlled manner.
Polymer Chemistry: The bifunctional nature of the molecule makes it a potential monomer for the synthesis of polyamides or polyesters. Enzymatic polymerization could offer a more sustainable route to these materials.
The table below summarizes potential enzymatic transformations for Methyl 5-aminoheptanoate hydrochloride.
| Transformation | Enzyme Class | Potential Product(s) | Key Advantage |
| Hydrolysis | Lipase, Esterase | Amino acid | Enantioselective resolution |
| Transesterification | Lipase | New amino ester | Mild conditions, high selectivity |
| Amidation | Protease, Lipase | Polyamides | Green polymerization route |
Applications in Complex Molecule Synthesis
Utilization in Peptide and Peptidomimetic Synthesis Strategies
As a non-proteinogenic amino acid ester, Methyl 5-aminoheptanoate hydrochloride can be incorporated into peptide chains to introduce conformational constraints, improve metabolic stability, or act as a spacer element.
Solution-phase peptide synthesis (SPPS) is a classical method for constructing peptides, offering flexibility in terms of scale and purification of intermediates. In this approach, amino acids with protected functional groups are sequentially coupled to form the desired peptide chain. Methyl 5-aminoheptanoate hydrochloride, after appropriate N-protection of its amino group (e.g., with Fmoc or Boc protecting groups), can be activated at its carboxylic acid (after hydrolysis of the methyl ester) and coupled to the N-terminus of a growing peptide chain. Conversely, the free amino group of the hydrochloride salt can be used to react with the activated C-terminus of a peptide. The seven-carbon chain of the aminoheptanoate moiety can serve as a flexible linker within a peptide or peptidomimetic, potentially influencing its secondary structure and biological activity. While direct literature examples specifying Methyl 5-aminoheptanoate hydrochloride are scarce, the principles of solution-phase synthesis readily accommodate such non-natural amino acid building blocks.
Enzymatic methods for peptide synthesis offer advantages in terms of stereoselectivity and milder reaction conditions compared to traditional chemical methods. Papain, a cysteine protease, has been shown to catalyze the formation of peptide bonds, including those involving non-natural amino acid esters. nih.govnih.gov The enzyme typically recognizes and activates the ester group of an N-protected amino acid, which then reacts with the amino group of another amino acid or peptide. Papain exhibits broad substrate specificity, which can allow for the incorporation of unnatural amino acids. nih.gov In this context, an N-protected form of Methyl 5-aminoheptanoate could potentially serve as a substrate for papain, enabling its enzymatic incorporation into a peptide sequence. This approach would be particularly valuable for creating peptidomimetics with tailored properties.
Role in PROTAC (Proteolysis Targeting Chimeras) and Linker Chemistry
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. wikipedia.org A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature of the linker, including its length, flexibility, and chemical composition, is crucial for the efficacy of the PROTAC. acs.org
The 7-aminoheptanoic acid scaffold, derivable from Methyl 5-aminoheptanoate hydrochloride, is utilized as a component of PROTAC linkers. nih.gov Its aliphatic chain provides a flexible spacer to achieve the optimal distance and orientation between the two binding ligands for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The terminal functional groups (amine and carboxylic acid) of 7-aminoheptanoic acid allow for its straightforward incorporation into the linker through amide bond formation. The versatility of this scaffold allows for the synthesis of PROTACs with varying linker lengths to optimize degradation efficiency.
| Linker Component | Role in PROTAC | Key Features |
| 7-Aminoheptanoic acid | Provides a flexible aliphatic spacer | - Bifunctional (amine and carboxylic acid) for easy conjugation- Contributes to linker length and flexibility- Can be modified to tune physicochemical properties |
Precursor in Medicinal Chemistry Research
The structural motifs present in Methyl 5-aminoheptanoate hydrochloride make it an attractive starting material for the synthesis of various biologically active molecules.
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anticancer agents. A common structural feature of many HDAC inhibitors is a pharmacophore consisting of a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme.
The aliphatic chain of 7-aminoheptanoic acid is frequently employed as the linker in the design of HDAC inhibitors. Research has shown that analogues with different chain lengths, such as those derived from methyl 6-aminohexanoate (B3152083) and methyl 8-aminooctanoate, are effective linkers. This strongly suggests that the seven-carbon chain of Methyl 5-aminoheptanoate hydrochloride is also well-suited for this purpose. In the synthesis of these inhibitors, the amino group of the aminoheptanoate can be acylated with a cap group, and the carboxyl group can be converted into a zinc-binding moiety, such as a hydroxamic acid. The length of the linker is a critical parameter for optimal binding to the active site of the HDAC enzyme.
| HDAC Inhibitor Component | Corresponding Moiety from Methyl 5-aminoheptanoate hydrochloride |
| Linker | Heptanoate (B1214049) chain |
| Point of attachment for "Cap" group | Amino group |
| Point of attachment for Zinc-Binding Group (ZBG) | Methyl ester (after hydrolysis to carboxylic acid) |
Adenosine (B11128) receptors are G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological processes, making them attractive targets for drug discovery. nih.gov The design of selective ligands for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) is an active area of research. The structure-activity relationships (SAR) of adenosine receptor ligands often involve modifications at various positions of the adenosine scaffold, including the N6- and C2-positions of the purine (B94841) ring, as well as the ribose moiety. nih.gov
While a wide variety of scaffolds have been explored for adenosine receptor antagonists, including xanthines and various heterocyclic systems, there is no direct evidence in the current scientific literature to suggest that a 7-aminoheptanoate scaffold is a common or effective framework for the design of adenosine receptor ligands. The SAR for these receptors is highly specific, and the introduction of a long, flexible aliphatic chain such as that in Methyl 5-aminoheptanoate hydrochloride would represent a significant departure from established pharmacophores. Further research would be required to validate the potential of this scaffold in the development of novel adenosine receptor modulators.
Development of Fluorescent Ligands
The primary amine group in Methyl 5-aminoheptanoate hydrochloride makes it a suitable candidate for conjugation with various fluorophores. Fluorescent ligands are essential tools in biomedical research and diagnostics, enabling the visualization and tracking of biological molecules and processes. The synthesis of such ligands often involves the chemical reaction between a molecule of interest, which provides specificity for a biological target, and a fluorescent dye.
The amine functionality of Methyl 5-aminoheptanoate hydrochloride can be covalently bonded to a variety of amine-reactive fluorescent dyes. This reaction typically involves the formation of a stable amide bond. While specific research detailing the use of Methyl 5-aminoheptanoate hydrochloride in published fluorescent ligand development is limited, the fundamental chemistry of amine labeling is well-established. nih.gov The aliphatic chain of the heptanoate backbone can serve as a flexible linker or spacer, separating the fluorescent reporter from a potentially larger biomolecule to which it might be attached, minimizing steric hindrance and preserving biological activity.
Common classes of amine-reactive fluorophores that could theoretically be conjugated to Methyl 5-aminoheptanoate hydrochloride include:
Succinimidyl (NHS) esters: These are highly reliable for labeling amines, forming strong amide bonds. bioacts.com
Isothiocyanates: These react with amines to form stable thiourea (B124793) linkages.
Sulfonyl chlorides: Dyes like Dansyl chloride and Texas Red react readily with primary amines.
The resulting fluorescent derivative of methyl 5-aminoheptanoate could then potentially be used in further synthetic steps, for example, by hydrolyzing the ester to a carboxylic acid for coupling to another molecule. This strategy allows for the creation of custom fluorescent probes for various applications. nih.govmdpi.com
Table 1: Examples of Amine-Reactive Fluorophores for Potential Ligand Synthesis This table is illustrative and shows dyes that react with primary amines, a functional group present in the target compound.
| Fluorophore Class | Reactive Group | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|---|
| Fluorescein | Isothiocyanate (FITC) | ~494 | ~518 |
| Rhodamine | Isothiocyanate (TRITC) | ~557 | ~576 |
| Dansyl | Sulfonyl Chloride | ~335 | ~518 |
| NBD | Chloride (NBD-Cl) | ~466 | ~539 |
Intermediate in Agrochemical Synthesis Research
In the field of agrochemical research, there is a continuous search for new active compounds and for methods to improve the efficacy of existing ones. Amino acid derivatives are explored for several roles, including as building blocks for novel pesticides or as carriers to enhance the transport of active ingredients within plants. nih.govgoogle.com
While direct evidence of Methyl 5-aminoheptanoate hydrochloride as a key intermediate in the synthesis of commercial agrochemicals is not prominent in publicly available research, its chemical structure suggests potential utility. Herbicides are a major class of agrochemicals, and some function by inhibiting amino acid synthesis pathways in weeds. umn.edu The structure of an unnatural amino acid like 5-aminoheptanoic acid could be investigated as a basis for designing molecules that interfere with these essential metabolic processes.
Furthermore, a patent describes the general concept of coupling amino acids to known pesticides to form new compounds. google.com The rationale is that amino acids are transported throughout a plant's vascular system (phloem and xylem), and attaching a pesticide to them could create a "Trojan horse" effect, delivering the active substance more effectively to various parts of the plant, including new growth points. The amino and ester groups on Methyl 5-aminoheptanoate hydrochloride provide the necessary handles for such conjugation, allowing the formation of amide or ester bonds with pesticide molecules that contain corresponding carboxyl or hydroxyl/amino groups. Research into related unnatural amino acids, such as (S)-2-aminooctanoic acid, has shown their utility in creating modified peptides with antimicrobial activity, a principle applicable to the development of agricultural bactericides or fungicides. nih.gov
Table 2: Potential Roles of Amino Acid Derivatives in Agrochemicals
| Potential Application | Rationale | Relevant Functional Groups |
|---|---|---|
| Herbicide Precursor | Design of molecules that mimic natural amino acids to inhibit essential enzyme pathways in weeds. umn.edu | Amine, Carboxylic Acid (or ester) |
| Fungicide/Bactericide Component | Incorporation into peptides or other molecules to confer antimicrobial properties. nih.gov | Amine, Carboxylic Acid (or ester) |
| Systemic Transport Carrier | Conjugation to a pesticide to leverage the plant's natural amino acid transport systems for better distribution. google.com | Amine, Carboxylic Acid (or ester) |
Potential in Polymeric Material Precursor Development
Methyl 5-aminoheptanoate hydrochloride is a bifunctional monomer, containing both an amine and an ester group. This structure makes it a suitable precursor for the synthesis of polyamides through step-growth polymerization. mdpi.com Polyamides are a major class of engineering thermoplastics known for their strength and durability.
The polymerization of ω-amino esters like methyl 5-aminoheptanoate can proceed via self-condensation. In this reaction, the amino group of one monomer molecule attacks the ester group of another, forming a stable amide bond and eliminating a small molecule, in this case, methanol (B129727). britannica.com Repetition of this process leads to the formation of a long-chain polymer, specifically a polyamide (Nylon 5,7 if considering the positions, though nomenclature varies).
While specific studies detailing the polymerization of Methyl 5-aminoheptanoate are scarce, research on its isomer, 2-aminoheptanoic acid, demonstrates a viable pathway to creating the corresponding polyamide. nih.govacs.org In that work, the amino acid was first converted to an N-carboxy anhydride (B1165640) (NCA), a highly reactive cyclic monomer. The ring-opening polymerization of this NCA was then initiated to produce the polyamide. This method is a common and controlled strategy for synthesizing amino acid homopolymers. nih.govacs.org This serves as a strong proof-of-concept for the potential of 5-aminoheptanoic acid derivatives to form similar polymers. Such materials, derived from less common amino acids, could offer unique thermal and mechanical properties compared to conventional nylons.
Table 3: Research Findings on Polymerization of an Aminoheptanoic Acid Isomer Data based on the synthesis of a polyamide from 2-aminoheptanoic acid, an isomer of the parent amino acid of the subject compound. nih.govacs.org
| Monomer | Polymerization Method | Resulting Polymer | Key Finding |
|---|
Mechanistic Insights and Computational Studies
Elucidation of Reaction Mechanisms for Key Transformations
The study of reaction mechanisms involves detailing the step-by-step process of bond breaking and formation during a chemical reaction. This can involve identifying intermediates, transition states, and the flow of electrons. For a compound like Methyl 5-aminoheptanoate hydrochloride, key transformations could theoretically include its synthesis, hydrolysis, or derivatization. Standard esterification of the parent amino acid, 5-aminoheptanoic acid, is a common synthetic route for such compounds. mdpi.com The general mechanism for acid-catalyzed esterification is well-understood, but specific kinetic and thermodynamic studies, or investigations into alternative synthetic pathways for this particular molecule, are not present in the literature. mdpi.com
Computational Modeling of Reactivity and Selectivity
Computational models, often employing quantum mechanics (like Density Functional Theory - DFT) or molecular mechanics, can predict a molecule's reactivity and the selectivity of its reactions. fau.de For instance, such models could predict which sites on Methyl 5-aminoheptanoate hydrochloride are most susceptible to nucleophilic or electrophilic attack, or the stereoselectivity of its reactions. researchgate.netresearchgate.net Despite the broad applicability of these methods to amino acid esters, specific computational studies modeling the reactivity and selectivity of Methyl 5-aminoheptanoate hydrochloride have not been published. fau.deacs.org
Structure-Activity Relationship (SAR) Studies Through Derivatization
Structure-Activity Relationship (SAR) studies are crucial in drug discovery and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. researchgate.netbiorxiv.org This involves synthesizing a series of derivatives, or analogs, where specific parts of the molecule are systematically modified, and then evaluating their activity. This process allows researchers to identify key functional groups or structural motifs responsible for the desired effect. There are no published SAR studies involving a series of derivatives of Methyl 5-aminoheptanoate hydrochloride.
Ligand Docking and Molecular Dynamics Simulations in Design
In the context of drug design, molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein. mjpms.injbcpm.com This is often followed by molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time to assess the stability of the ligand-protein complex and understand the dynamics of their interaction. nih.govnih.govnih.gov These powerful in silico tools are used to screen potential drug candidates and refine their structures for better efficacy. mdpi.com A prerequisite for such studies is an identified biological target and some initial evidence of interaction. The scientific literature contains no records of Methyl 5-aminoheptanoate hydrochloride or its close analogs being investigated through docking or MD simulations against any biological target.
In Silico Approaches for Chemical Space Exploration
In silico chemical space exploration refers to the use of computational methods to navigate the vast number of possible chemical structures to identify novel molecules with desired properties. preprints.orgresearchgate.net This can involve generating virtual libraries of compounds based on a starting scaffold (like 5-aminoheptanoic acid) and then using computational filters and predictive models (pharmacophore modeling, QSAR) to screen for promising candidates. researchgate.netnih.govfiveable.medergipark.org.trresearchgate.net This is a high-throughput computational approach that precedes synthesis and experimental testing. rsc.orgnih.gov The chemical space surrounding Methyl 5-aminoheptanoate hydrochloride remains computationally unexplored in published research.
Advanced Analytical Techniques in Research
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 5-aminoheptanoate hydrochloride, both ¹H NMR and ¹³C NMR spectra would be crucial for structural confirmation.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between adjacent protons. Based on the structure of Methyl 5-aminoheptanoate hydrochloride, a predictable pattern of signals would be expected. The electron-withdrawing effects of the ester and protonated amine groups would cause adjacent protons to appear at a lower field (higher ppm).
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and providing insight into their chemical environment (e.g., C=O, C-N, C-O, CH, CH₂, CH₃).
As specific experimental data for Methyl 5-aminoheptanoate hydrochloride is not widely available in published literature, the following table represents predicted data based on established principles of NMR spectroscopy and analysis of similar structures.
Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 5-aminoheptanoate hydrochloride
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|---|
| ¹H NMR | -OCH₃ | ~3.65 | Singlet (s) | 3H | N/A |
| -NH₃⁺ | ~8.10 | Broad Singlet (br s) | 3H | N/A | |
| H-5 | ~3.10 | Multiplet (m) | 1H | - | |
| H-2 | ~2.35 | Triplet (t) | 2H | ~7.4 | |
| H-6, H-7 | ~1.20 - 1.40 | Multiplet (m) | 4H | - | |
| H-3, H-4 | ~1.50 - 1.70 | Multiplet (m) | 4H | - | |
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | |||
| ¹³C NMR | C=O (C-1) | ~174.0 | |||
| -OCH₃ | ~51.5 | ||||
| C-5 | ~50.0 | ||||
| C-2 | ~33.5 | ||||
| C-4 | ~31.0 | ||||
| C-6 | ~28.0 | ||||
| C-3, C-7 | ~22.0 - 25.0 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. orientjchem.orgresearchgate.net This allows for the unambiguous determination of the molecular formula. For Methyl 5-aminoheptanoate hydrochloride, HRMS would typically be performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion [M+H]⁺. The measured mass can then be compared to the theoretical exact mass calculated from the molecular formula (C₈H₁₈NO₂⁺ for the cation).
Table 2: HRMS Data for the Cation of Methyl 5-aminoheptanoate hydrochloride
| Parameter | Value |
|---|---|
| Molecular Formula (Cation) | C₈H₁₈NO₂⁺ |
| Theoretical Exact Mass [M+H]⁺ | 160.13321 u |
| Hypothetical Measured Mass [M+H]⁺ | 160.13325 u |
| Mass Difference | +0.00004 u |
| Error (ppm) | +0.25 ppm |
Chromatographic Methods for Purity Assessment and Characterization
Chromatography is a laboratory technique for the separation of a mixture. It is fundamental for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. crsubscription.com
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. jocpr.com For a polar, water-soluble compound like Methyl 5-aminoheptanoate hydrochloride, a reversed-phase HPLC method might be employed with a C18 column and an aqueous mobile phase containing an ion-pairing agent, or alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be used. jocpr.com The sample is injected into the column, and its components are separated based on their affinity for the stationary and mobile phases, detected typically by a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for compounds without a UV chromophore. The result is a chromatogram where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD |
| Hypothetical Retention Time | 7.8 minutes |
| Hypothetical Purity | >99% |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction, determine the number of components in a mixture, and help in the development of separation methods. iitg.ac.in In the synthesis of Methyl 5-aminoheptanoate hydrochloride from 5-aminoheptanoic acid, TLC could be used to track the disappearance of the starting material and the appearance of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The spots are visualized, often using a stain like ninhydrin, which reacts with the primary amine of the starting material and product to produce a colored spot (typically purple-blue). orientjchem.orgiitg.ac.in The product, being an ester, is typically less polar than the starting carboxylic acid, and will therefore have a higher Retention Factor (Rf) value.
Table 4: Example TLC Monitoring of Esterification Reaction
| Compound | Hypothetical Rf Value | Observation |
|---|---|---|
| 5-aminoheptanoic acid (Starting Material) | 0.20 | Spot diminishes over time. |
| Methyl 5-aminoheptanoate hydrochloride (Product) | 0.55 | Spot appears and intensifies over time. |
Elemental Composition Analysis
Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For organic compounds, this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis). nus.edu.sg The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed formula and the purity of the sample. nih.gov
Table 5: Elemental Analysis Data for Methyl 5-aminoheptanoate hydrochloride (C₈H₁₈ClNO₂)
| Element | Theoretical % | Hypothetical Found % |
|---|---|---|
| Carbon (C) | 49.10% | 49.05% |
| Hydrogen (H) | 9.27% | 9.31% |
| Chlorine (Cl) | 18.12% | 18.09% |
| Nitrogen (N) | 7.16% | 7.13% |
| Oxygen (O) | 16.35% | 16.42% |
Future Research Trajectories and Innovations
Development of Novel and Sustainable Synthetic Methodologies
Future efforts in the synthesis of Methyl 5-aminoheptanoate hydrochloride and related amino esters will likely focus on principles of green chemistry and the development of more efficient catalytic systems.
Current synthetic methods for amino acid esters often rely on traditional esterification procedures that can involve harsh conditions and generate significant waste. nih.gov One promising future direction is the development of novel, environmentally friendly catalytic systems. For instance, the use of solid-phase bound reagents could facilitate easier purification and catalyst recycling. researchgate.net Research into chemoenzymatic methods, utilizing lipases for the hydrolysis or esterification of amino esters, presents a highly selective and sustainable alternative to traditional chemical methods. mdpi.com These enzymatic approaches can offer high enantioselectivity, which is crucial for the synthesis of chiral molecules.
Furthermore, the direct fixation of nitrogen and carbon from simple gaseous feedstocks like N₂, CO₂, and CH₄ to produce amino acids represents a long-term, highly sustainable goal. rsc.org While still in early stages, applying such methodologies to the synthesis of longer-chain amino esters like Methyl 5-aminoheptanoate could revolutionize their production. Another area of innovation lies in the use of dendrimeric intermediates in a one-pot reaction, which offers a novel approach to synthesizing N-alkyl-β-amino esters under mild conditions. cambridge.org
| Synthetic Methodology | Key Advantages | Potential Impact on Methyl 5-aminoheptanoate Hydrochloride Synthesis |
| Solid-Phase Synthesis | Simplified purification, potential for automation. researchgate.net | Increased efficiency and reduced waste in derivatization. |
| Chemoenzymatic Methods | High enantioselectivity, mild reaction conditions. mdpi.com | Access to chiral derivatives for specialized applications. |
| Direct N₂ and CO₂ Fixation | Ultimate sustainability by using abundant feedstocks. rsc.org | A paradigm shift in the fundamental synthesis of amino esters. |
| Dendrimeric Intermediates | One-pot reactions, friendly reaction conditions. cambridge.org | Streamlined synthesis of N-substituted derivatives. |
Exploration of Unprecedented Chemical Reactivity and Catalysis
The unique bifunctional nature of Methyl 5-aminoheptanoate hydrochloride—possessing both a nucleophilic amine and an electrophilic ester—opens avenues for exploring novel chemical transformations and catalytic applications.
Future research will likely delve into the catalytic α-allylation of unprotected amino acid esters to produce α-quaternary α-allyl amino acid esters. nih.gov This method allows for the introduction of complexity at the α-carbon, a position not typically reactive in this manner. The development of chiral ligands for such reactions could enable the enantioselective synthesis of complex amino ester derivatives. nih.gov
Moreover, the field is moving towards hydrogen-bond-donor catalysis for the enantioselective synthesis of α-allyl amino esters, which can provide access to N-carbamoyl-protected amino esters with high enantioselectivity. nih.gov The application of such catalytic systems to Methyl 5-aminoheptanoate hydrochloride could yield a diverse range of chiral building blocks. The exploration of ketimine-type α-iminoesters in catalytic enantioselective reactions is another promising area for creating unnatural α-amino acids with tetrasubstituted stereogenic centers. rsc.org
| Catalytic Approach | Novel Transformation | Potential Application for Methyl 5-aminoheptanoate Hydrochloride |
| Catalytic α-allylation | Formation of α-quaternary α-allyl amino acid esters. nih.gov | Synthesis of complex, non-natural amino acid derivatives. |
| Hydrogen-Bond-Donor Catalysis | Enantio- and diastereoselective synthesis of α-allyl amino esters. nih.gov | Access to a wide array of chiral N-protected derivatives. |
| Reactions of Ketimine-type Electrophiles | Accessing α-tertiary amino acids. rsc.org | Creation of highly substituted and sterically hindered derivatives. |
Expansion into Emerging Application Areas in Chemical Biology
The integration of small molecules into biological systems to probe and manipulate cellular processes is a rapidly growing field. Methyl 5-aminoheptanoate hydrochloride and its derivatives are well-suited for exploration in chemical biology due to their structural similarity to natural amino acids.
A significant future application lies in the development of photo-controllable bioorthogonal chemistry. rsc.org By incorporating photo-caging groups onto the amino or ester functionality of Methyl 5-aminoheptanoate derivatives, researchers could achieve spatiotemporal control over their release and activity within living systems. Another exciting frontier is the use of this compound as a building block for novel fluorescent probes for in situ imaging of biological targets. rsc.org
Furthermore, the synthesis of novel peptide analogues is a key area of chemical biology. nih.gov Methyl 5-aminoheptanoate, with its extended carbon chain, could be incorporated into peptides to create "fatty" amino acid analogues. These could be used to study lipid-protein interactions or to develop peptides with enhanced membrane permeability. The development of jasmonate chemical biology, for instance, has been advanced by creating novel ligands for plant hormone receptors, and similar strategies could be applied using derivatives of Methyl 5-aminoheptanoate hydrochloride to probe other biological systems. mdpi.com
| Chemical Biology Application | Enabling Technology | Potential Role of Methyl 5-aminoheptanoate Hydrochloride Derivatives |
| Spatiotemporal Control of Bio-targets | Photo-controllable bioorthogonal chemistry. rsc.org | As a scaffold for photo-activatable probes and effectors. |
| In Situ Imaging | Novel fluorescent probes. rsc.org | As a component of probes for tracking biological processes. |
| Novel Peptide Analogues | Chemical peptide synthesis. nih.gov | To create peptides with modified hydrophobicity and biological activity. |
| Probing Biological Systems | Design of novel receptor ligands. mdpi.com | As a building block for creating new chemical tools for biological discovery. |
Advanced Computational Design and Predictive Modeling for Derivatization
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and predicting their reactivity.
Future research will heavily leverage computational design to create novel derivatives of Methyl 5-aminoheptanoate hydrochloride. For instance, computational protein design can be used to improve the stability and activity of enzymes that could be used in the synthesis of amino esters. nih.gov This "inside-out" strategy can be used to construct artificial enzymes for specific transformations. researchgate.net
Predictive modeling can also be used to design peptide inhibitors for therapeutic targets. mdpi.com By incorporating Methyl 5-aminoheptanoate derivatives into peptide structures in silico, researchers can predict their binding affinity and selectivity for target proteins. Density Functional Theory (DFT) investigations can be used to understand the physical and chemical interactions between molecules, aiding in the design of new materials, such as poly(β-amino ester)s for drug delivery. rsc.org The design of molecules with specific binding modes is a prerequisite for creating effective inhibitors, and computational tools are essential for this process. nih.gov
| Computational Approach | Objective | Application to Methyl 5-aminoheptanoate Hydrochloride |
| Computational Protein Design | Engineering enzymes with improved properties. nih.gov | Developing novel biocatalysts for the synthesis of its derivatives. |
| Predictive Modeling of Peptide Inhibitors | Designing peptides with high binding affinity and selectivity. mdpi.com | In silico design of therapeutic peptides incorporating this amino ester. |
| Density Functional Theory (DFT) | Understanding intermolecular interactions. rsc.org | Guiding the design of new materials and drug delivery systems. |
| Molecular Docking and Simulation | Predicting binding modes and affinities. nih.gov | Rational design of derivatives targeting specific biological macromolecules. |
Q & A
Q. What are the standard synthetic routes for Methyl 5-aminoheptanoate hydrochloride, and what reaction conditions are critical for optimizing yield?
Methyl 5-aminoheptanoate hydrochloride can be synthesized via multi-step pathways involving condensation, hydrolysis, and salt formation. For example, a typical route may start with the reaction of a β-ketoester (e.g., methyl acetoacetate) with an amine precursor under controlled pH and temperature. Hydrolysis of intermediates followed by treatment with hydrochloric acid yields the hydrochloride salt. Key parameters include maintaining anhydrous conditions during condensation (to prevent side reactions) and precise pH control during salt formation to ensure crystallinity .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of Methyl 5-aminoheptanoate hydrochloride?
High-performance liquid chromatography (HPLC) is essential for assessing purity, particularly using reverse-phase C18 columns with UV detection at 210–254 nm. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify amine and ester functionalities, supplemented by mass spectrometry (MS) for molecular weight validation. Polarimetry may also be employed if chirality is a concern .
Q. What safety protocols are essential when handling Methyl 5-aminoheptanoate hydrochloride in laboratory settings?
Standard precautions for organic hydrochlorides apply: use nitrile gloves, lab coats, and fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Emergency protocols include 48-hour medical observation if ingested, as delayed toxicity is possible .
Q. How do the structural features of Methyl 5-aminoheptanoate hydrochloride influence its reactivity in medicinal chemistry applications?
The compound’s amino and ester groups enable dual reactivity: the amine participates in nucleophilic reactions (e.g., Schiff base formation), while the ester allows for hydrolysis to carboxylic acids. The hydrochloride salt enhances water solubility, making it suitable for biological assays. The heptanoate chain may confer lipid-binding properties, relevant to membrane-targeted drug design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Methyl 5-aminoheptanoate hydrochloride across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities. To address this, standardize experimental protocols (e.g., using reference standards from ) and validate findings via orthogonal assays (e.g., isothermal titration calorimetry vs. surface plasmon resonance for binding studies). Cross-referencing with structurally analogous compounds (e.g., methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride) can clarify structure-activity relationships .
Q. What strategies optimize yield in multi-step synthesis of Methyl 5-aminoheptanoate hydrochloride, particularly during salt formation?
Yield optimization hinges on solvent selection (e.g., ethanol/water mixtures for improved solubility) and stoichiometric excess of HCl during salt precipitation. Continuous flow reactors can enhance reproducibility by tightly controlling temperature and mixing. Post-synthetic purification via recrystallization from acetone/ether mixtures removes unreacted precursors .
Q. How can novel HPLC methods be validated for quantifying Methyl 5-aminoheptanoate hydrochloride in complex matrices (e.g., biological samples)?
Validation requires assessing linearity (5–200 µg/mL range), precision (RSD <2% for intra-day replicates), and accuracy (spiked recovery 95–105%). Use a gradient elution program with 0.1% trifluoroacetic acid in acetonitrile/water to resolve peaks from matrix interferents. Cross-validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace-level detection .
Q. What experimental approaches are most effective for studying interactions between Methyl 5-aminoheptanoate hydrochloride and enzymatic targets?
Employ kinetic assays (e.g., fluorogenic substrates for protease inhibition studies) and structural techniques like X-ray crystallography or cryo-electron microscopy to map binding sites. Molecular dynamics simulations can predict binding stability, while isothermal calorimetry quantifies thermodynamic parameters (ΔG, ΔH). Compare results to structurally related compounds (e.g., ethyl 5-(aminomethyl)nicotinate hydrochloride) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
